molecular formula C19H29N3O4S B5112650 N-cyclopentyl-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxybenzamide

N-cyclopentyl-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxybenzamide

Cat. No. B5112650
M. Wt: 395.5 g/mol
InChI Key: OGEQVLWVBPYUSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxybenzamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. It has been extensively studied for its potential use in the treatment of various types of cancer and autoimmune diseases.

Mechanism of Action

N-cyclopentyl-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxybenzamide is a selective inhibitor of BTK, which is a non-receptor tyrosine kinase that plays a key role in B-cell receptor signaling. When B-cells are activated by antigens, BTK is activated and initiates a downstream signaling cascade that leads to the activation of various transcription factors and the proliferation of B-cells. N-cyclopentyl-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxybenzamide binds to the active site of BTK and inhibits its activity, thereby blocking the downstream signaling cascade and inhibiting the growth and proliferation of B-cells.
Biochemical and Physiological Effects:
N-cyclopentyl-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxybenzamide has been shown to have a number of biochemical and physiological effects. It inhibits the activation of BTK and downstream signaling pathways, which leads to the inhibition of B-cell proliferation and survival. N-cyclopentyl-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxybenzamide also has immunomodulatory effects, which may be useful in the treatment of autoimmune diseases. In addition, N-cyclopentyl-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxybenzamide has been shown to have good pharmacokinetic properties, with a long half-life and good oral bioavailability.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cyclopentyl-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxybenzamide is its selectivity for BTK, which makes it a useful tool for studying the role of BTK in various biological processes. N-cyclopentyl-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxybenzamide has also been shown to have good pharmacokinetic properties, which makes it suitable for use in animal models. However, one of the limitations of N-cyclopentyl-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxybenzamide is its relatively low potency, which may limit its usefulness in certain experiments.

Future Directions

There are a number of future directions for the study of N-cyclopentyl-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxybenzamide. One area of research is the development of more potent BTK inhibitors that can be used in the treatment of cancer and autoimmune diseases. Another area of research is the identification of biomarkers that can be used to predict response to BTK inhibitors. Finally, there is a need for further studies to elucidate the mechanisms of action of BTK inhibitors and to identify potential side effects.

Synthesis Methods

The synthesis of N-cyclopentyl-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxybenzamide involves a series of chemical reactions that result in the formation of the final product. The first step involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-cyclopentylamine to form the corresponding amide. The amide is further reacted with 4-ethyl-1-piperazine sulfonic acid to form N-cyclopentyl-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxybenzamide.

Scientific Research Applications

N-cyclopentyl-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxybenzamide has been extensively studied for its potential use in the treatment of various types of cancer and autoimmune diseases. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the BTK pathway. BTK is a key mediator of B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. N-cyclopentyl-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxybenzamide has also been shown to have immunomodulatory effects, which may be useful in the treatment of autoimmune diseases.

properties

IUPAC Name

N-cyclopentyl-5-(4-ethylpiperazin-1-yl)sulfonyl-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O4S/c1-3-21-10-12-22(13-11-21)27(24,25)16-8-9-18(26-2)17(14-16)19(23)20-15-6-4-5-7-15/h8-9,14-15H,3-7,10-13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGEQVLWVBPYUSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-5-(4-ethylpiperazin-1-yl)sulfonyl-2-methoxybenzamide

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